molecular formula C18H29BN2O3 B1408876 2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1704095-59-9

2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1408876
CAS No.: 1704095-59-9
M. Wt: 332.2 g/mol
InChI Key: PSBFGBIJWUTMQM-UHFFFAOYSA-N
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Description

The compound appears to contain a diethylamino group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic acid pinacol ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a boronic acid pinacol ester group attached to a phenyl ring, with a diethylamino group attached to the acetamide .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group typically have a high boiling point and are stored under inert gas due to their air sensitivity .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Compounds related to 2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been synthesized and analyzed for their structure and properties. For instance, the synthesis and structural analysis of related boric acid ester intermediates with benzene rings were conducted, confirming the structures using spectroscopic methods and X-ray diffraction. These studies also included density functional theory (DFT) calculations for molecular structure confirmation (Huang et al., 2021).
  • Chemical Properties and Reactions :

    • Research has focused on the synthesis of various derivatives and analogs of this compound, exploring their chemical properties and reactions. For example, a study discussed the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, revealing insights into their inhibitory activity against serine proteases (Spencer et al., 2002).
  • Potential Therapeutic Applications :

    • While direct applications of the exact compound are limited, research on structurally similar compounds has indicated potential therapeutic applications. For instance, related compounds have been evaluated for their potential as antipsychotic agents, highlighting the diverse pharmacological possibilities of these chemical structures (Wise et al., 1987).
  • Material Science and Engineering :

    • Some studies have focused on the use of similar compounds in material science, exploring their potential in creating new materials with specific properties. This includes investigations into the crystal structure and vibrational properties of related compounds (Wu et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause skin and eye irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in chemical biology experiments, given its structural similarity to other compounds used as nucleus-targeting probes .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, the presence of other molecules, and the specific cellular and tissue environments. Understanding these factors is crucial for optimizing the use of the compound and predicting its behavior in a biological system.

Properties

IUPAC Name

2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O3/c1-7-21(8-2)13-16(22)20-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBFGBIJWUTMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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